2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid
Description
This compound features a central azetidine (four-membered nitrogen-containing ring) substituted at the 3-position with a 1H-pyrazol-1-yl group and a tert-butoxycarbonyl (Boc) protective group. The acetic acid moiety at the same position enhances solubility and provides a handle for further functionalization. Its molecular formula is C₁₄H₂₀N₂O₄ (inferred from structural analogs in –5, 7–8), with an approximate molecular weight of 280–300 g/mol. The Boc group confers stability during synthetic processes, while the pyrazole ring may contribute to biological activity via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-pyrazol-1-ylazetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-8-13(9-15,7-10(17)18)16-6-4-5-14-16/h4-6H,7-9H2,1-3H3,(H,17,18) |
InChI Key |
OYLVVZWSNDHBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the azetidine ring : Azetidine rings can be synthesized via ring-closure reactions starting from appropriate amino alcohols or haloamines.
- Introduction of the Boc protecting group : The nitrogen atom on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
- Substitution with the pyrazolyl group : The 3-position of the azetidine ring is functionalized with a 1H-pyrazol-1-yl substituent through nucleophilic substitution or cross-coupling reactions.
- Attachment of the acetic acid moiety : The acetic acid group is introduced either by alkylation with a haloacetic acid derivative or by carboxylation reactions.
Detailed Synthetic Route (Based on Literature and Patent Data)
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)azetidine Intermediate
- Starting from an azetidine precursor, substitution at the 3-position with a pyrazolyl group can be achieved by nucleophilic displacement using 1H-pyrazole under basic conditions.
- Alternatively, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) can be employed if the azetidine ring bears a suitable leaving group (e.g., halide).
Step 2: Protection of the Azetidine Nitrogen with Boc Group
- The free amine on the azetidine nitrogen is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step affords the Boc-protected azetidine intermediate, improving stability and selectivity in subsequent reactions.
Step 3: Introduction of the Acetic Acid Side Chain
- The acetic acid moiety is introduced via alkylation of the azetidine ring with a haloacetic acid derivative (e.g., bromoacetic acid or its ester).
- Alternatively, the ester form can be introduced first, followed by hydrolysis to the free acid.
- The reaction is typically performed under basic conditions to facilitate nucleophilic substitution.
Step 4: Purification and Characterization
- The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution or cross-coupling | 1H-pyrazole, base (e.g., K2CO3), Pd catalyst (if cross-coupling) | Formation of 3-(1H-pyrazol-1-yl)azetidine |
| 2 | Boc protection | Boc-Cl, base (triethylamine), solvent (e.g., dichloromethane) | Protects azetidine nitrogen |
| 3 | Alkylation with haloacetic acid | Bromoacetic acid or ester, base (NaH, K2CO3), solvent (DMF, THF) | Introduces acetic acid side chain |
| 4 | Hydrolysis (if ester used) | Aqueous acid or base | Converts ester to carboxylic acid |
Analytical Data and Quality Considerations
- The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions if needed.
- The carboxylic acid functional group is prone to forming acyl glucuronide metabolites, which may be chemically reactive; thus, the compound’s stability and metabolic profile require careful evaluation.
- Purity is confirmed by HPLC and NMR, with typical purity >95% for research-grade material.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting materials | Azetidine derivatives, 1H-pyrazole, Boc-Cl, haloacetic acid derivatives |
| Key reactions | Nucleophilic substitution, Boc protection, alkylation, hydrolysis |
| Typical reagents | Bases (K2CO3, NaH, triethylamine), solvents (DCM, DMF, THF), Pd catalysts (for cross-coupling) |
| Purification methods | Chromatography (flash column, preparative HPLC) |
| Characterization techniques | NMR, MS, HPLC, elemental analysis |
| Challenges | Controlling regioselectivity, managing acid/base sensitivity, avoiding side reactions |
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. The pyrazole and azetidine rings can interact with target proteins, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole Analogs
2-{1-[(tert-Butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic Acid
- Molecular Formula : C₁₄H₁₉IN₂O₄ (inferred from ).
- Molecular Weight : ~406 g/mol.
- Key Differences: The iodine substituent on the pyrazole ring increases molecular weight by ~126 g/mol compared to the non-iodinated parent compound.
2-({1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic Acid
Functional Group Variants
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₃H₁₉N₃O₄ ().
- Molecular Weight : 281.31 g/mol.
- Key Differences : The pyrazole-4-carboxylic acid group replaces the acetic acid sidechain. This introduces an additional acidic proton (pKa ~3–4), which could influence solubility and metal chelation properties .
2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic Acid
Ring System Modifications
2-[(4S)-1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic Acid
- Molecular Formula: C₁₁H₁₉NO₅ ().
- Molecular Weight : ~261 g/mol.
- Key Differences: Replacement of azetidine with a five-membered pyrrolidine ring increases ring flexibility.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Utility : The Boc-protected azetidine core is a versatile intermediate. Iodinated derivatives () are valuable in Suzuki-Miyaura cross-coupling reactions for generating biaryl systems .
- Biological Relevance : Pyrazole-containing analogs (e.g., ) are common in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. The acetic acid sidechain may enhance solubility in polar binding sites .
Biological Activity
The compound 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a derivative of azetidine and pyrazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₀H₁₇N₃O₄
- Molecular Weight : 217.26 g/mol
- CAS Number : 152120-54-2
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid. For instance, derivatives with similar structures have shown significant activity against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 20–40 | S. aureus |
| Compound B | 40–70 | E. coli |
| Reference (Ceftriaxone) | 0.1–4 | S. aureus, E. coli |
The minimum inhibitory concentration (MIC) values indicate that while the tested compounds exhibit antibacterial properties, they are generally less potent than established antibiotics like ceftriaxone .
The mechanisms through which these compounds exert their antibacterial effects are still under investigation. However, it is hypothesized that they may disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting specific bacterial enzymes or receptors.
Study 1: Evaluation Against Gram-positive and Gram-negative Bacteria
In a study evaluating the antibacterial efficacy of several pyrazole derivatives, it was found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized the agar disc-diffusion method to assess activity against S. aureus and E. coli, demonstrating that some derivatives had lower MIC values than traditional antibiotics .
Study 2: Synergistic Effects with Other Antibiotics
Another research effort explored the synergistic effects of combining 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid with other antibiotics. The findings suggested that co-administration could enhance antibacterial activity, potentially allowing for lower dosages of existing antibiotics while maintaining efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including azetidine ring functionalization and tert-butoxycarbonyl (Boc) protection. Key steps include:
- Azetidine Core Formation : Cyclization reactions using tert-butyl carbamate precursors under anhydrous conditions.
- Pyrazole Incorporation : Nucleophilic substitution or cross-coupling at the azetidine C3 position .
- Optimization : Control temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side products like hydrolysis intermediates. Monitor progress via TLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl) and pyrazole protons (δ ~7.5–8.5 ppm).
- HRMS : Confirm molecular ion peak (C₁₈H₂₃NO₄, MW 317.39) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles (EN 166/EU or NIOSH/US standards).
- Ventilation : Use fume hoods (BS-approved) for weighing and reactions to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of reactions involving this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to predict transition states and intermediates.
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize dielectric environments for Boc deprotection or pyrazole activation.
- Data Integration : Combine computational results with high-throughput screening to narrow experimental conditions (e.g., catalyst loading, temperature) .
Q. What strategies resolve contradictions in reported stability data under varying experimental conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Stress Conditions : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) environments to identify degradation pathways (e.g., Boc cleavage or azetidine ring opening).
- Data Reconciliation : Cross-reference with thermal analysis (TGA/DSC) to correlate decomposition temperatures (e.g., >200°C) with observed stability .
Q. How does the tert-butoxycarbonyl group influence reactivity compared to analogs lacking this moiety?
- Methodological Answer :
- Comparative Kinetics : Perform parallel reactions with Boc-protected and unprotected azetidine derivatives. Measure rate constants (k) for acylation or alkylation.
- Steric Effects : Use X-ray crystallography or molecular docking to assess Boc-induced steric hindrance on pyrazole accessibility.
- Protection-Deprotection Efficiency : Evaluate Boc removal with TFA vs. HCl/dioxane and quantify yields of free amine intermediates .
Q. How can researchers address the lack of comprehensive toxicological data for this compound?
- Methodological Answer :
- In Silico Predictions : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity (LD50) based on structural analogs.
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) and genotoxicity tests (Ames assay).
- Ecotoxicity : Assess biodegradability via OECD 301F and bioaccumulation potential using logP calculations (estimated ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
